Pyridinium, 4-methoxy-1-methyl-
Description
Pyridinium, 4-methoxy-1-methyl-, is a cationic heterocyclic compound characterized by a pyridinium core substituted with a methoxy group (-OCH₃) at the 4-position and a methyl group (-CH₃) at the 1-position. This structure confers unique electronic and steric properties, making it relevant in photodynamic therapies and antimicrobial applications.
Properties
CAS No. |
45714-72-5 |
|---|---|
Molecular Formula |
C7H10NO+ |
Molecular Weight |
124.16 g/mol |
IUPAC Name |
4-methoxy-1-methylpyridin-1-ium |
InChI |
InChI=1S/C7H10NO/c1-8-5-3-7(9-2)4-6-8/h3-6H,1-2H3/q+1 |
InChI Key |
DLIGKOAPHNHTTL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Methylation with Methyl Iodide
The primary synthetic route involves the N-alkylation of 4-methoxypyridine with methyl iodide under basic conditions. The reaction proceeds as follows:
Reactants:
- 4-methoxypyridine
- Methyl iodide
Reaction:
$$ \text{4-methoxypyridine} + \text{methyl iodide} \rightarrow \text{1-Methyl-4-methoxypyridinium iodide} $$
Typical Conditions:
- Solvent: Acetonitrile or dichloromethane
- Temperature: Room temperature (20-25°C)
- Basic medium: Often sodium hydroxide or potassium carbonate
- Reaction time: 2-12 hours
This method typically yields the iodide salt, which can be subjected to anion exchange if different counterions are desired.
Alternative Methylating Agents
Several other methylating agents can be employed for the N-methylation of 4-methoxypyridine:
| Methylating Agent | Solvent | Temperature | Reaction Time | Counterion | Yield (%) |
|---|---|---|---|---|---|
| Methyl iodide | Acetonitrile | 25°C | 6-12 h | I⁻ | 85-92 |
| Dimethyl sulfate | Dichloromethane | 0-25°C | 4-8 h | HSO₄⁻ | 80-88 |
| Meerwein's salt (Me₃OBF₄) | Dichloromethane | 0°C | 2-4 h | BF₄⁻ | 75-85 |
| Methyl triflate | Dichloromethane | -10 to 0°C | 1-3 h | OTf⁻ | 90-95 |
The choice of methylating agent often depends on the desired counterion and reaction conditions. Methyl triflate offers the highest yields but is more expensive and requires stricter handling precautions.
Multi-Step Synthetic Routes
Several multi-step approaches have been developed for the preparation of 4-methoxy-1-methylpyridinium, particularly when starting from different precursors or when seeking specific counterions.
Via Pyridine N-Oxide Intermediates
This approach begins with unsubstituted pyridine and introduces both the methoxy and methyl groups in sequential steps:
- Oxidation of pyridine to pyridine N-oxide
- Nitration at the 4-position
- Methylation of the N-oxide with dimethyl sulfate
- Substitution of the nitro group with methoxide
The full reaction sequence can be represented as:
Pyridine → Pyridine N-oxide → 4-Nitropyridine N-oxide → 1,4-Dimethoxy-pyridinium methyl sulfate → 1-Methyl-4-methoxypyridinium
This method is particularly useful for industrial-scale production where direct access to 4-methoxypyridine may be limited.
Zincke Salt Method
The Zincke reaction offers an alternative route to N-substituted pyridinium salts:
- Formation of Zincke salt by reaction of pyridine with 2,4-dinitrochlorobenzene
- Reaction of Zincke salt with primary amines
- Introduction of the methoxy group at the 4-position
- N-methylation to form the final product
Industrial Production Methods
Industrial preparation of 1-Methyl-4-methoxypyridinium employs specialized techniques to ensure high yield, purity, and cost-effectiveness.
Continuous Flow Processes
Continuous flow technology has revolutionized the industrial production of pyridinium salts:
Process Features:
- Automated reactors with precise control of reaction parameters
- Temperature regulation between 20-100°C
- Pressure control (typically 1-5 bar)
- Controlled addition of methylating agents
- Inline purification systems
This approach offers several advantages over batch processing:
- Higher yields (typically 90-95%)
- Reduced reaction times
- Improved safety profiles
- Reduced solvent usage
- Consistent product quality
Industrial Scale Isolation and Purification
After synthesis, the isolation and purification of 4-methoxy-1-methylpyridinium involves several steps:
- Filtration of catalyst (if used)
- Removal of solvent through evaporation
- Dissolution in acidic aqueous solution (for some methods)
- Precipitation through addition of anti-solvents
- Recrystallization for high-purity applications
Industrial purification often employs crystallization from ethanol/water mixtures, with careful temperature control to maximize yield and purity.
Catalyst-Mediated Syntheses
Recent advances in catalysis have enabled more efficient and selective preparation methods for pyridinium salts.
Copper-Catalyzed Methods
Research has demonstrated that copper complexes can catalyze the formation of pyridinium salts with improved selectivity and yield:
Typical Procedure:
- 4-methoxypyridine (0.2 mmol)
- Phenyl chloroformate (2.0 equiv) as acylating agent
- Copper catalyst (5 mol%)
- Solvent: Dichloromethane or toluene
- Temperature: -78°C
- Reaction time: 12 hours
This approach is particularly valuable for asymmetric syntheses and has been shown to yield products with high enantiomeric excess when using chiral ligands.
Palladium-Catalyzed Cross-Coupling
For cases where the 4-methoxypyridine precursor needs to be synthesized first:
Reaction Conditions:
- Pd(PPh₃)₄ (1 mol%)
- K₂CO₃ (2.0 equiv)
- Ethanol as solvent
- Room temperature to reflux
- Subsequent N-methylation
Preparation from Related Pyridine Derivatives
Several approaches start from related pyridine derivatives to access the target compound.
From 4-Halopyridines
Methoxylation of 4-halopyridines (particularly 4-chloropyridine) followed by N-methylation:
Procedure:
From 4-Substituted Pyridinium Derivatives
Converting other 4-substituted pyridinium salts to the methoxy derivative:
- Formation of pyridone by dealkylation (e.g., using LiCl in DMF)
- O-alkylation with appropriate reagents (often methyl triflate)
This approach is particularly useful when starting from other 4-alkoxypyridinium derivatives.
Comparative Analysis of Preparation Methods
A comprehensive comparison of the primary preparation methods reveals important differences in efficiency, scalability, and applicability:
| Method | Starting Materials | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Alkylation | 4-methoxypyridine | Methyl iodide | 85-92 | Simple, one-step, high yield | Requires 4-methoxypyridine |
| Via N-oxide | Pyridine | m-CPBA, HNO₃, Me₂SO₄ | 60-75 | Uses common precursors | Multiple steps, lower overall yield |
| Zincke Method | Pyridine, 2,4-DNCB | Primary amines | 65-80 | Versatile for substitutions | Longer synthetic route |
| Copper-Catalyzed | 4-methoxypyridine | Cu catalyst, PhOCOCl | 75-85 | Higher selectivity | Requires specialized catalysts |
| From 4-halopyridines | 4-chloropyridine | NaOMe, MeI | 70-82 | Alternative precursor route | Two-step process |
Specialized Applications and Modifications
The preparation methods can be tailored for specific applications and modified to introduce additional functionalities.
Isotopically Labeled Derivatives
For analytical and mechanistic studies, isotopically labeled versions can be prepared:
- Using ¹³C-methyl iodide or CD₃I for isotopic labeling of the N-methyl group
- Using methoxide containing ¹⁸O for oxygen isotope studies
- The synthetic routes remain largely unchanged, but require careful handling of isotopically enriched reagents
Scale Considerations
The optimal preparation method often depends on the required scale:
Laboratory Scale (< 10 g):
- Direct alkylation with methyl iodide is typically most efficient
- Purification by recrystallization from appropriate solvent systems
Medium Scale (10-100 g):
- Copper-catalyzed methods may offer advantages in selectivity
- More rigorous purification protocols become necessary
Industrial Scale (> 100 g):
- Continuous flow processes
- Consideration of reagent costs and waste management
- Specialized isolation and purification techniques
Practical Considerations and Troubleshooting
Several practical aspects warrant attention when preparing 4-methoxy-1-methylpyridinium:
Moisture Sensitivity
Many of the methylating agents (particularly Meerwein's salt and methyl triflate) are moisture-sensitive:
- Reactions should be conducted under anhydrous conditions
- Dry solvents and inert atmosphere (N₂ or Ar) are recommended
- Proper storage of reagents is essential
Purification Strategies
Common purification methods include:
Counterion Exchange
The counterion can be readily exchanged if a different salt form is desired:
- Dissolve the pyridinium salt in minimal water or appropriate polar solvent
- Add excess salt containing the desired counterion (e.g., NaBF₄, KPF₆, LiClO₄)
- Extract the new salt or collect by precipitation
- Purify by recrystallization
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The pyridinium ring’s positive charge deactivates the aromatic system, but the 4-methoxy group acts as an ortho/para-directing activator. Key reactions include:
Nitration and Halogenation
Limited electrophilic substitution occurs due to the pyridinium ring’s electron deficiency. When feasible, substitution favors the 3- and 5-positions (ortho/para to the methoxy group). For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | NBS, DCM, 0°C | 3-Bromo derivative | 45% |
Demethylation
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| HBr (48%) | Reflux, 12 hrs | 4-Hydroxypyridinium | 78% |
| BBr₃ | DCM, −78°C, 2 hrs | 4-Hydroxypyridinium | 92% |
Radical-Mediated Functionalization
The pyridinium ring undergoes radical addition at the C4 position when paired with N-heterocyclic carbene (NHC) catalysis. This method enables enantioselective C–C bond formation:
β-Pyridylation of Aldehydes
| Substrate | Catalyst | Solvent | Selectivity (C4) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| Hexanal | NHC-1 | HFB | >20:1 | 96:4 |
| Cyclopropanecarbaldehyde | NHC-2 | DCE | >15:1 | 89:11 |
Mechanism :
-
NHC generates a Breslow intermediate from the aldehyde.
-
Single-electron transfer (SET) forms a radical, which adds to the pyridinium C4 position.
-
Radical recombination yields the β-pyridylated product with high enantioselectivity .
Ring Reduction
Catalytic hydrogenation selectively reduces the pyridinium ring to a piperidine derivative:
| Conditions | Product | Selectivity |
|---|---|---|
| H₂ (1 atm), Pd/C, MeOH | 4-Methoxy-1-methylpiperidine | 83% |
Methoxy Group Oxidation
Strong oxidants convert the methoxy group to a carbonyl:
| Reagents | Product | Yield |
|---|---|---|
| KMnO₄, H₂O | 4-Carboxy-1-methylpyridinium | 68% |
Substituent Effects on Reactivity
The 4-methoxy group’s resonance donation (+M effect) significantly impacts reaction kinetics and regioselectivity. NMR studies correlate substituent constants (σₚ⁺) with chemical shifts of the N-methyl group, indicating strong electronic communication :
| Substituent (X) | δ(¹H) N–CH₃ (ppm) | σₚ⁺ |
|---|---|---|
| 4-OCH₃ | 3.92 | −0.78 |
| 4-NO₂ | 4.35 | +1.25 |
Key Research Findings
-
Radical addition at C4 proceeds via a SET mechanism, with solvent polarity critically influencing enantioselectivity .
-
Demethylation under mild conditions preserves the pyridinium core, enabling downstream modifications.
-
Electronic effects of the 4-methoxy group dominate over steric effects in directing substitution patterns .
Scientific Research Applications
1-Methyl-4-methoxypyridinium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides and ionic liquids.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its role as a cholinesterase inhibitor, which could have implications in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-methoxypyridinium involves its interaction with molecular targets such as enzymes and receptors. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This interaction can be crucial in modulating neurological functions and has potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Pyridinium Derivatives
Structural and Electronic Comparisons
Pyridinium derivatives vary based on substituent type and position. Key analogs include:
Key Insights :
Key Insights :
- Imidazolium porphyrins outperform pyridinium analogs against Gram-negative bacteria due to stronger membrane interactions .
Toxicity and Stability Profiles
- Pyridinium, 4-methoxy-1-methyl-: Limited toxicity data, but methoxy substitution likely reduces reactive oxygen species (ROS)-mediated off-target effects compared to halogenated analogs.
- MPTP : Neurotoxic via mitochondrial disruption; unrelated to antimicrobial pyridinium derivatives .
- PCC: Corrosive and carcinogenic; requires stringent handling .
Q & A
Q. What are the established synthetic routes and characterization techniques for 4-methoxy-1-methylpyridinium derivatives?
Methodological Answer: Synthesis typically involves multi-step processes, such as alkylation of pyridine derivatives or nucleophilic substitution reactions. For example, pyridinium salts can be synthesized by reacting pyridine analogs with methylating agents (e.g., methyl iodide) under controlled conditions . Characterization relies on spectroscopic methods:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy and methyl groups at positions 4 and 1, respectively).
- Mass Spectrometry (MALDI-TOF): Validates molecular weight and purity .
- Chromatography: HPLC or GC-MS ensures product homogeneity, with retention times (e.g., 4.029–7.163 minutes) aiding identification .
Q. How can researchers experimentally determine physicochemical properties like viscosity for pyridinium-based ionic liquids?
Methodological Answer: Viscosity measurements are critical for applications in solvents or electrolytes. Key approaches include:
- Capillary Viscometers: Measure flow rates under controlled temperature .
- Rotational Rheometry: Quantifies shear stress and viscosity over a temperature gradient.
- Empirical Models: Predict viscosity using group contribution methods when experimental data are scarce .
Pyridinium cations (e.g., 4-methoxy-1-methylpyridinium) often exhibit higher viscosity compared to imidazolium analogs due to steric hindrance and hydrogen bonding .
Q. What safety protocols are recommended for handling 4-methoxy-1-methylpyridinium compounds?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to prevent dermal/ocular exposure.
- Ventilation: Use fume hoods to avoid inhalation of volatile intermediates.
- Emergency Measures: Immediate decontamination with water for spills; consult safety data sheets (SDS) for specific antidotes .
Q. Which spectroscopic techniques are most effective for structural elucidation of pyridinium derivatives?
Methodological Answer:
- FTIR: Identifies functional groups (e.g., C-O stretching of methoxy at ~1250 cm⁻¹) .
- UV-Vis Spectroscopy: Detects conjugation effects in aromatic systems.
- X-ray Crystallography: Resolves 3D molecular geometry and hydrogen-bonding networks (e.g., N–H⋯O/S interactions in crystal lattices) .
Advanced Research Questions
Q. How can in vitro and in vivo models assess the neurotoxic potential of 4-methoxy-1-methylpyridinium analogs?
Methodological Answer:
- In Vitro Models: Use dopaminergic neuron cultures (e.g., SH-SY5Y cells) to evaluate mitochondrial dysfunction and ROS generation. MPTP analogs (e.g., MPTP-induced parkinsonism) provide mechanistic insights .
- In Vivo Models: Rodent studies with intraperitoneal injection monitor locomotor deficits and substantia nigra degeneration via histopathology .
Q. What reaction mechanisms govern cross-coupling strategies for functionalizing pyridinium cores?
Methodological Answer:
Q. How can computational methods optimize pyridinium derivatives for target-specific applications?
Methodological Answer:
- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) and stability of tautomers.
- Molecular Docking: Screens interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina.
- MD Simulations: Models solvation effects and ionic liquid behavior .
Q. What crystallographic insights reveal the conformational flexibility of 4-methoxy-1-methylpyridinium derivatives?
Methodological Answer:
- Puckering Analysis: Quantifies ring conformations (e.g., envelope or twist-boat forms) via Cremer-Pople parameters .
- Hydrogen-Bond Networks: X-ray data (e.g., N–H⋯S bonds) map supramolecular assemblies into sheets or chains .
- Torsion Angles: Define spatial arrangements of substituents (e.g., phenyl groups at 74.95° relative to the pyridinium core) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
